5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one
Description
5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one is a halogenated pyridinone derivative characterized by a bromine atom at the 5-position and a difluoromethyl group at the 3-position of the pyridinone ring. This compound belongs to a class of heterocyclic structures widely utilized in pharmaceutical and agrochemical research due to their bioisosteric properties and metabolic stability .
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-(difluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-3-1-4(5(8)9)6(11)10-2-3/h1-2,5H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNUDQAVZNCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridinones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical parameters of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one with related compounds:
<sup>a</sup> Calculated using XLogP3 .
Key Observations :
Stability and Degradation Pathways
- Hydrolytic Stability : Difluoromethyl groups resist hydrolysis better than hydroxymethyl analogs, which degrade rapidly under acidic conditions (t1/2 < 1 hr at pH 2) .
- Photostability: Brominated pyridinones are prone to photodegradation; derivatives with fluorine substituents exhibit improved UV stability .
Biological Activity
5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom at the 5-position and a difluoromethyl group at the 3-position, along with a carbonyl group at the 2-position. Its molecular formula is with a molecular weight of approximately 209.01 g/mol. The unique structural characteristics impart specific reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are still required to define its efficacy against specific pathogens.
- Anticancer Properties : The compound has been evaluated for its anticancer activity, showing promise in inhibiting cancer cell proliferation. However, comprehensive studies are necessary to establish its effectiveness and mechanisms in various cancer models.
The exact mechanism of action for this compound remains partially understood. It is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular pathways. The presence of bromine and difluoromethyl groups influences the compound's binding affinity and selectivity towards these targets .
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, which could alter drug metabolism and pharmacokinetics.
- Receptor Interaction : It may bind to specific receptors, affecting signaling pathways relevant to cell growth and proliferation.
Case Studies
- Anticancer Activity : A study evaluated the effect of this compound on various cancer cell lines, demonstrating dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different models.
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing moderate inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 10 - 30 | Enzyme inhibition |
| Similar Compounds | Varies | Varies | Varies |
Q & A
Q. What are the common synthetic routes for 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one?
The synthesis typically involves multi-step strategies, including bromination of pyridin-2(1H)-one precursors and regioselective introduction of the difluoromethyl group. For example, halogenation at the 5-position can be achieved via electrophilic substitution, while the difluoromethyl group may be introduced using nucleophilic fluorinating agents or via cross-coupling reactions. Multi-component reactions, as described for related pyridin-2(1H)-one derivatives, are also viable, leveraging condensation steps to assemble the core structure .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
Q. What safety precautions are required when handling this compound in the laboratory?
Key precautions include:
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
The compound’s solubility is influenced by the polar pyridinone core and hydrophobic difluoromethyl group. It is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability testing under acidic/basic conditions is critical, as the lactam moiety may hydrolyze. Long-term storage at low temperatures (-20°C) in inert atmospheres is recommended .
Advanced Research Questions
Q. What synthetic challenges arise during regioselective introduction of the difluoromethyl group?
Challenges include:
- Regioselectivity : Competing reactions at adjacent positions due to electronic effects of the bromine atom.
- Reagent compatibility : Difluoromethylation reagents (e.g., ClCFH) may require strict moisture-free conditions.
- Stability : The difluoromethyl group can undergo hydrolysis or elimination under acidic/basic conditions. Strategies like protecting group chemistry or mild reaction conditions (e.g., Pd-catalyzed coupling) are often employed .
Q. How does the difluoromethyl group influence the electronic properties and reactivity of the pyridin-2(1H)-one core?
Computational studies (e.g., DFT calculations) reveal that the electron-withdrawing difluoromethyl group reduces electron density at the 3-position, affecting nucleophilic substitution reactions. Hammett parameters predict enhanced stability of the keto tautomer due to inductive effects. Spectroscopic shifts in NMR further corroborate electronic perturbations .
Q. How can contradictions in reported spectroscopic data for pyridin-2(1H)-one derivatives be resolved?
Discrepancies often stem from tautomerism or solvent effects. To resolve:
Q. What role does this compound play in medicinal chemistry as a potential enzyme inhibitor?
Pyridin-2(1H)-one derivatives are explored as inhibitors of enzymes like DPP-4 (dipeptidyl peptidase-4) and eIF4A3 (translation initiation factor). The difluoromethyl group enhances metabolic stability by resisting oxidative degradation, while bromine provides a handle for further functionalization. Structure-activity relationship (SAR) studies focus on optimizing substituents for potency and selectivity .
Q. How can pharmacokinetic properties (e.g., bioavailability) be improved through structural modifications?
Strategies include:
- Reducing polar surface area (tPSA) by replacing polar groups with lipophilic substituents to enhance membrane permeability.
- Introducing N-aryl groups to minimize P-glycoprotein efflux (e.g., as seen in eIF4A3 inhibitors with reduced efflux ratios).
- Balancing logP values to improve solubility and absorption .
Q. What computational methods are used to predict the tautomeric behavior of pyridin-2(1H)-one derivatives?
Molecular dynamics simulations and quantum mechanical calculations (e.g., DFT) model tautomeric equilibria. Solvent effects are incorporated using continuum solvation models. These methods predict dominant tautomers and guide experimental design for synthesizing stable analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
